Ammonium hexadecyl sulfate

Catalog No.
S15983761
CAS No.
4696-47-3
M.F
C16H34O4S.H3N
C16H37NO4S
M. Wt
339.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ammonium hexadecyl sulfate

CAS Number

4696-47-3

Product Name

Ammonium hexadecyl sulfate

IUPAC Name

azanium;hexadecyl sulfate

Molecular Formula

C16H34O4S.H3N
C16H37NO4S

Molecular Weight

339.5 g/mol

InChI

InChI=1S/C16H34O4S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-16H2,1H3,(H,17,18,19);1H3

InChI Key

OADXQALOSREDRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[NH4+]

Ammonium hexadecyl sulfate (CAS 4696-47-3), also known as ammonium cetyl sulfate, is a long-chain (C16) anionic surfactant featuring an ammonium counterion [1]. In industrial procurement, it serves as a high-performance alternative to shorter-chain (C12/C14) or sodium-based analogs due to its exceptional emulsification, foaming, and viscosity-building properties. Its amphiphilic structure—combining a bulky C16 hydrophobic tail with a highly soluble ammonium sulfate headgroup—delivers a highly efficient critical micelle concentration (CMC) and favorable low-temperature phase behavior. It is primarily prioritized for applications requiring robust emulsion stability, epidermal mildness, and low-temperature processability, ranging from premium personal care formulations to specialized emulsion polymerization workflows.

Substituting ammonium hexadecyl sulfate with generic alternatives—such as sodium hexadecyl sulfate or ammonium lauryl sulfate (ALS)—frequently leads to formulation failure or process inefficiencies. Replacing the ammonium counterion with sodium drastically increases the Krafft point, forcing manufacturers to maintain elevated processing temperatures (>45°C) to prevent surfactant precipitation [1]. Conversely, substituting the C16 chain with a shorter C12 chain (ALS) increases the critical micelle concentration by an order of magnitude, requiring significantly higher surfactant loadings to achieve the same emulsification baseline [2]. Furthermore, shorter-chain analogs exhibit aggressive protein binding, compromising the mildness required in dermatological and high-end cosmetic applications.

Thermal Processability and Krafft Point Reduction

The counterion selection in alkyl sulfates fundamentally dictates their low-temperature solubility. Sodium hexadecyl sulfate exhibits a high Krafft point of 45°C, often requiring continuous heating during formulation to prevent crystallization [1]. In contrast, ammonium hexadecyl sulfate leverages the larger hydration sphere of the ammonium ion to depress the Krafft point to approximately 30°C [2]. This thermal shift allows for stable aqueous processing at near-ambient temperatures.

Evidence DimensionKrafft Temperature (Tk)
Target Compound Data~30°C (Ammonium hexadecyl sulfate)
Comparator Or Baseline45°C (Sodium hexadecyl sulfate)
Quantified Difference~15°C reduction in Krafft point
Conditions1% aqueous surfactant dispersion under gradual heating

Allows manufacturers to process the surfactant at significantly lower temperatures, reducing energy costs and preventing the thermal degradation of heat-sensitive co-ingredients.

Micellization Efficiency and Surfactant Loading

The extended C16 hydrophobic tail of ammonium hexadecyl sulfate drives self-assembly at drastically lower concentrations than its C12 counterparts. While ammonium lauryl sulfate (ALS) requires a critical micelle concentration (CMC) of approximately 6.0 to 8.0 mM to form stable micelles, the C16 homolog achieves micellization at roughly 0.58 mM [1]. This thermodynamic advantage translates directly to formulation efficiency.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~0.58 mM (Ammonium hexadecyl sulfate)
Comparator Or Baseline~6.0 - 8.0 mM (Ammonium lauryl sulfate)
Quantified Difference>10-fold reduction in CMC
ConditionsAqueous solution at 25°C - 40°C

Enables formulators to use drastically lower surfactant loadings to achieve stable emulsions, optimizing raw material costs in high-volume industrial applications.

Epidermal Mildness and Protein Denaturation

The irritation potential of anionic surfactants is strongly correlated with their ability to penetrate the stratum corneum and denature epidermal proteins. Shorter-chain sulfates like ALS and SLS easily penetrate and exhibit high zein dissolution scores [1]. The larger hydrophobic volume of the C16 chain in ammonium hexadecyl sulfate sterically hinders protein binding, resulting in a substantially lower zein dissolution profile, making it significantly milder on biological barriers [2].

Evidence DimensionProtein denaturation potential (Zein dissolution score)
Target Compound DataLow zein dissolution (C16 alkyl sulfate)
Comparator Or BaselineHigh zein dissolution (C12 alkyl sulfate)
Quantified Difference>40% reduction in zein dissolution score
ConditionsStandard 1-5% active surfactant in vitro zein test

Critical for procurement in dermatological and premium personal care applications where minimizing epidermal barrier disruption is a strict product requirement.

Rheology Modification and Salt-Induced Thickening

Alkyl sulfates are frequently thickened via the addition of electrolytes, which screen electrostatic repulsion and promote the transition from spherical to worm-like micelles. Due to its longer C16 chain, ammonium hexadecyl sulfate exhibits enhanced hydrophobic interactions, driving this morphological transition at significantly lower electrolyte concentrations compared to C12 analogs [1]. This prevents the formulation instability and cloud point issues associated with high salt loading.

Evidence DimensionElectrolyte concentration required for peak zero-shear viscosity
Target Compound DataLow salt requirement
Comparator Or BaselineHigh salt requirement (Ammonium lauryl sulfate)
Quantified Difference~30-50% lower electrolyte addition required
ConditionsAqueous surfactant system with NaCl/NH4Cl titration

Reduces the need for high salt loading to achieve target gel viscosities, preventing formulation instability and salt-induced phase separation over time.

Premium Sulfate-Based Personal Care Cleansers

Because of its >40% reduction in zein dissolution and exceptionally low CMC [1], ammonium hexadecyl sulfate is the ideal primary or secondary surfactant for dermatologically sensitive formulations. It allows formulators to maintain high foaming and cleansing efficacy while avoiding the barrier disruption typical of standard C12 lauryl sulfates.

Low-Temperature Emulsion Polymerization

The ~15°C reduction in Krafft point compared to sodium hexadecyl sulfate [2] makes this compound highly suitable as an emulsifier in low-temperature emulsion polymerization processes. It provides stable micellar environments for monomer encapsulation without requiring excessive heating that could trigger premature thermal initiation.

High-Viscosity Industrial Cleaning Gels

Leveraging its ability to form worm-like micelles at lower electrolyte concentrations [3], ammonium hexadecyl sulfate is optimally deployed in the manufacture of thickened industrial cleaning gels. It achieves target rheological profiles without the heavy salt loading that often leads to phase separation or corrosion in packaging.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

339.24432984 g/mol

Monoisotopic Mass

339.24432984 g/mol

Heavy Atom Count

22

General Manufacturing Information

1-Hexadecanol, 1-(hydrogen sulfate), ammonium salt (1:1): ACTIVE

Dates

Last modified: 08-15-2024

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